molecular formula C15H17FN6O2 B2356508 1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone CAS No. 1291868-05-7

1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone

Cat. No.: B2356508
CAS No.: 1291868-05-7
M. Wt: 332.339
InChI Key: HKQSLMRLBDVLNA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a fluorophenyl group, an amino group, a triazole ring, a carbonyl group, and a piperazine ring. These groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to this ring is a carbonyl group (C=O), and a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the amino group might be involved in acid-base reactions, the carbonyl group in nucleophilic addition or substitution reactions, and the triazole ring in click reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group might make the compound more lipophilic, while the piperazine ring might make it more basic .

Scientific Research Applications

Synthesis and Biological Activity

A range of 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized, demonstrating promising biological activities, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds were obtained through green chemistry techniques such as ultrasound and microwave irradiation, highlighting their potential in developing new antifungal agents (Mermer et al., 2018).

Antimicrobial Activities

Further studies on 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms, suggesting their potential use in combating infectious diseases (Bektaş et al., 2007).

Antitumor Activity

Research has also been conducted on 1,2,4-triazine derivatives bearing a piperazine amide moiety for their antitumor activity, particularly against breast cancer cells. These studies have identified compounds with significant antiproliferative effects, suggesting a potential route for the development of new anticancer therapies (Yurttaş et al., 2014).

Antimycobacterial Agents

Compounds derived from fluorinated benzothiazolo imidazole have demonstrated promising antimycobacterial activity. This suggests the potential for developing new treatments against Mycobacterium infections, contributing to the battle against tuberculosis and other mycobacterial diseases (Sathe et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to various biological activities .

Biochemical Pathways

Derivatives of similar compounds have been found to possess diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have been observed to produce loss of cell viability in certain cell lines , suggesting that this compound could have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-[4-[5-(2-fluoroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQSLMRLBDVLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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